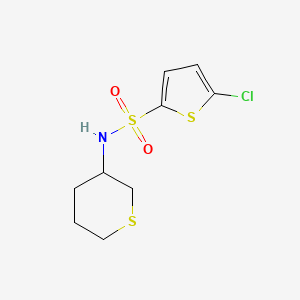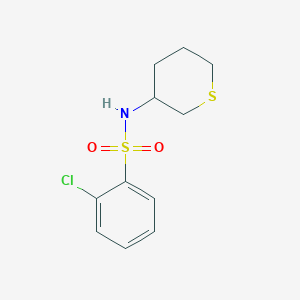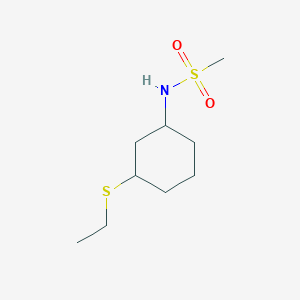![molecular formula C20H19N5 B7584731 4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile, commonly known as PQQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. PQQ was first discovered in 1979 as a cofactor in bacteria, and later found in plants and animals. In recent years, PQQ has been extensively studied for its antioxidant and neuroprotective properties.
作用機序
PQQ exerts its therapeutic effects through several mechanisms. PQQ can activate the Nrf2/Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. PQQ can also activate the PGC-1α pathway, which stimulates mitochondrial biogenesis and improves energy production. Additionally, PQQ can modulate the activity of various enzymes and proteins, including pyruvate dehydrogenase and the AMP-activated protein kinase.
Biochemical and Physiological Effects:
PQQ has been shown to have several biochemical and physiological effects. PQQ can improve cognitive function and memory in animal models of neurodegenerative disorders. PQQ can also improve cardiovascular function by reducing inflammation and oxidative stress. PQQ can improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.
実験室実験の利点と制限
One of the advantages of using PQQ in lab experiments is its relatively low toxicity and side effects. PQQ is also stable and can be easily synthesized. However, one limitation of using PQQ in lab experiments is its low bioavailability, which can limit its efficacy in vivo. Additionally, PQQ can be expensive, which can be a barrier for some researchers.
将来の方向性
There are several future directions for PQQ research. One area of interest is the potential use of PQQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of PQQ in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to optimize the synthesis and delivery of PQQ for maximum efficacy.
合成法
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-(2-pyridylmethyl)piperazine, which is then reacted with 2-cyano-3-chloroquinoline to produce PQQ. The synthesis process requires several reagents and solvents, including pyridine, acetonitrile, and chloroform.
科学的研究の応用
PQQ has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. PQQ has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. PQQ has also been found to stimulate mitochondrial biogenesis, which can improve energy production and cellular function.
特性
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-14-17-13-20(18-6-1-2-7-19(18)23-17)25-11-9-24(10-12-25)15-16-5-3-4-8-22-16/h1-8,13H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPMXHFRVOLMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC(=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)




![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
